(R)-2-(((R)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol
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Overview
Description
®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a phenylethylamine moiety, and a methylhexanol backbone. Its stereochemistry plays a crucial role in its biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-hydroxy-1-phenylethylamine and 2-methylhexan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of biocatalysts and green chemistry principles is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. It serves as a model compound for understanding chiral interactions in biological systems.
Medicine
In medicine, ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is investigated for its pharmacological properties. It may act as a precursor or intermediate in the synthesis of pharmaceutical agents with therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of ®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and amino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound’s stereochemistry is essential for its activity, as it determines the orientation and binding affinity to the molecular targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(((S)-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol: The enantiomer of the compound, with different stereochemistry.
2-(((2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol: A similar compound without the specific stereochemistry.
2-(((2-Hydroxy-1-phenylethyl)amino)-2-methylpentan-1-ol: A compound with a different alkyl chain length.
Uniqueness
®-2-((®-2-Hydroxy-1-phenylethyl)amino)-2-methylhexan-1-ol is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with chiral receptors and enzymes makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C15H25NO2 |
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Molecular Weight |
251.36 g/mol |
IUPAC Name |
(2R)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]-2-methylhexan-1-ol |
InChI |
InChI=1S/C15H25NO2/c1-3-4-10-15(2,12-18)16-14(11-17)13-8-6-5-7-9-13/h5-9,14,16-18H,3-4,10-12H2,1-2H3/t14-,15+/m0/s1 |
InChI Key |
SQDCHJZVMOXCFC-LSDHHAIUSA-N |
Isomeric SMILES |
CCCC[C@](C)(CO)N[C@@H](CO)C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(C)(CO)NC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
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